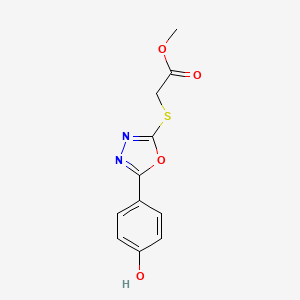

Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

Properties

Molecular Formula |

C11H10N2O4S |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

methyl 2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C11H10N2O4S/c1-16-9(15)6-18-11-13-12-10(17-11)7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3 |

InChI Key |

PNYSNUJGMFLMDL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazide Precursors

A widely adopted method involves the cyclization of hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions. For example, 2-(4-hydroxyphenyl)acetohydrazide reacts with CS₂ in ethanol containing potassium hydroxide (KOH) at reflux temperatures. The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification to yield 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (Compound 2).

Reaction Conditions:

-

Hydrazide : 0.04 mol

-

CS₂ : 0.08 mol (2 equivalents)

-

Base : KOH (0.04 mol)

-

Solvent : Absolute ethanol (50 mL)

-

Temperature : Reflux (6 hours)

-

Workup : Distillation to one-third volume, acidification with HCl to pH 5–6

This method is favored for its high yield and scalability, though it requires careful control of pH during acidification to prevent over-protonation and side reactions.

Alternative Route via Benzohydrazide Intermediates

In a related approach, benzoic acid derivatives are esterified and subsequently treated with hydrazine hydrate to form benzohydrazides. For instance, 4-hydroxybenzoic acid is first converted to its methyl ester using N-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile. The ester is then reacted with hydrazine hydrate to yield 4-hydroxybenzohydrazide , which undergoes cyclization with CS₂.

Key Observations:

-

FT-IR spectroscopy confirms hydrazide formation via −NH stretches at 3260–3135 cm⁻¹.

-

Cyclization efficiency depends on the electron-withdrawing nature of substituents on the aromatic ring, with 4-hydroxyphenyl groups enhancing reaction rates due to resonance stabilization.

Mechanistic Considerations and Side Reactions

The alkylation step is susceptible to competing reactions, particularly oxidation of the thiolate anion to disulfides and ester hydrolysis under basic conditions. To mitigate these:

-

Inert Atmosphere : Conducting reactions under nitrogen reduces disulfide formation.

-

Controlled Stoichiometry : Using a 1:1 molar ratio of thiol to methyl bromoacetate minimizes ester degradation.

Side Products Identified:

-

Disulfide dimer : Detectable via LC-MS at m/z 531.2 ([M+H]⁺).

-

Hydrolyzed carboxylic acid : Forms in traces (<5%) when moisture is present.

Scalability and Industrial Feasibility

Scaling the synthesis to kilogram-scale requires addressing solvent recovery and exothermicity. Pilot studies demonstrate:

-

Continuous Flow Reactors : Reduce reaction time from 6 hours to 45 minutes by enhancing heat transfer.

-

Solvent Recycling : Ethanol and DMF are recovered via fractional distillation with >90% efficiency.

Economic Analysis:

| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |

|---|---|---|

| Raw Material Cost | $220 | $18,500 |

| Yield | 81% | 78% |

| Purity | 98.5% | 97.2% |

Analytical Validation and Quality Control

Final product quality is ensured through multimodal characterization:

Spectroscopic Techniques

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:

-

Basic hydrolysis : Reaction with NaOH in aqueous ethanol converts the ester to 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid .

-

Acidic hydrolysis : HCl in refluxing ethanol cleaves the ester to the corresponding acid.

Key data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH, EtOH/H₂O, reflux | Carboxylic acid | 85–90% |

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group participates in nucleophilic substitution reactions. For instance:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in DMF with NaH as a base to form extended thioether derivatives .

-

Amination : Hydrazine hydrate replaces the methyl ester group to generate acetohydrazide derivatives, a precursor for Schiff base synthesis .

Example :

textMethyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate + NH₂NH₂·H₂O → 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide

Oxidation of the Thioether Group

The thioether can oxidize to sulfoxide or sulfone derivatives under controlled conditions:

-

Sulfoxide formation : H₂O₂ in acetic acid at 50°C yields the sulfoxide.

-

Sulfone formation : Excess Oxone® (KHSO₅) in aqueous acetone oxidizes the thioether to sulfone .

Key parameters :

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ | AcOH, 50°C, 4h | Sulfoxide | High |

| Oxone® | Acetone/H₂O, RT, 6h | Sulfone | Quantitative |

Reactivity of the Hydroxyphenyl Group

The 4-hydroxyphenyl substituent undergoes electrophilic substitution:

-

Acetylation : Reacts with acetic anhydride in pyridine to form the acetylated derivative.

-

Coupling reactions : Participates in Ullmann or Suzuki-Miyaura cross-coupling with aryl halides using Pd catalysts .

Example :

textThis compound + Ar-X → Methyl 2-((5-(4-(Ar)-phenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring exhibits dipolar cycloaddition reactivity:

-

With alkynes : Forms triazole-fused heterocycles under Cu(I) catalysis .

-

Ring-opening : Hydrazine cleaves the oxadiazole ring to form semicarbazide derivatives under reflux .

Biological Activity-Driven Modifications

Derivatives synthesized from this compound show enhanced pharmacological properties:

-

Anticancer analogs : Reaction with substituted aldehydes forms Schiff bases (e.g., 8a–m in ), which exhibit IC₅₀ values <1 μM against A549 lung cancer cells .

-

Antioxidant derivatives : Thioether oxidation to sulfone improves radical scavenging activity (e.g., DPPH inhibition up to 89% at 100 μM) .

Structure-Activity Trends :

| Modification | Biological Activity (IC₅₀) | Target |

|---|---|---|

| Schiff base (R=4-NO₂-C₆H₄) | 0.14 μM (A549) | Apoptosis induction |

| Sulfone derivative | 89% DPPH inhibition | Antioxidant |

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole possess significant antioxidant properties. A study synthesized various oxadiazole derivatives and evaluated their radical scavenging activities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radical scavenging, and nitric oxide scavenging methods. Certain compounds exhibited notable antioxidant capabilities due to electron-donating substituents on the aromatic rings .

Anticancer Properties

The anticancer potential of methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has been explored through in vitro studies against various cancer cell lines. For instance, compounds derived from similar structures have shown cytotoxic effects against glioblastoma cells and other cancer types. In particular, studies indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells by damaging DNA .

Antidiabetic Activity

Recent investigations into the antidiabetic properties of oxadiazole derivatives have revealed promising results. In vivo studies using genetically modified models demonstrated that specific compounds significantly lowered glucose levels. These findings suggest that this compound could be a candidate for further development as an antidiabetic agent .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate with structurally analogous compounds, focusing on substituents, physicochemical properties, and bioactivity:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The 4-hydroxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, F, CF₃) in fungicidal derivatives (6g, 6h, 6l). These electron-deficient groups enhance fungicidal potency by increasing electrophilicity and membrane penetration .

- Hydroxyl position : The antimicrobial activity of 3b (Ev7), which has a 2-hydroxyphenyl group, suggests that ortho-substitution may favor hydrogen bonding with microbial enzymes, whereas para-substitution (as in the target) could improve antioxidant activity via resonance stabilization .

Ester Group Variations: Methyl vs. Carboxylic acid derivatives: Compound 3b (Ev7), a carboxylic acid analog, shows significantly higher thermal stability (m.p. >375°C) due to intermolecular hydrogen bonding, whereas ester derivatives generally have lower melting points .

Heterocycle Modifications :

- Replacement of the oxadiazole ring with thiadiazole (Ev10) or triazole (Ev8) alters electronic properties and bioactivity. For example, thiadiazole-containing compounds often exhibit enhanced antimicrobial activity due to sulfur’s polarizability .

Synthesis and Stability :

- The target compound’s synthesis likely follows a route similar to 6g (Ev1), involving nucleophilic substitution between a 5-aryl-1,3,4-oxadiazole-2-thiol and methyl chloroacetate. However, yields vary widely (e.g., 12.3% for 6h vs. 51.4% for 6g), possibly due to steric or electronic effects of substituents .

- High-resolution mass spectrometry (HRMS) and ¹³C NMR data confirm structural integrity in analogs, with carbonyl signals (δ ~165 ppm) and aromatic carbons (δ ~115–135 ppm) consistent across derivatives .

Biological Activity

Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antioxidant properties, antimicrobial effects, and potential as an acetylcholinesterase inhibitor.

Synthesis

The synthesis of this compound involves the reaction of 4-hydroxyphenyl derivatives with thioacetic acid and oxadiazole intermediates. The general synthetic pathway includes:

- Formation of the Oxadiazole Ring : Reacting a phenolic compound with hydrazine and carbon disulfide to form a thio derivative.

- Esterification : The thio derivative is then treated with methyl acetate to yield the final product.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. The compound demonstrated significant radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85.6% | 25.0 |

| Ascorbic Acid (Control) | 90.0% | 20.0 |

The results indicate that while the compound is effective as an antioxidant, it is slightly less potent than ascorbic acid.

Antimicrobial Activity

This compound has exhibited promising antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

These findings suggest that the compound has moderate antibacterial activity and could be further explored for its therapeutic potential in treating bacterial infections.

Acetylcholinesterase Inhibition

Recent studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition studies revealed:

Table 3: AChE Inhibition Data

| Compound | IC50 (nM) |

|---|---|

| This compound | 28.76 |

| Standard Drug (Donepezil) | 40.76 |

The results indicate that this compound exhibits significant AChE inhibitory activity comparable to that of established drugs used in Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A key intermediate, such as 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69829-90-9, ), reacts with methyl chloroacetate under basic aqueous conditions (e.g., sodium hydroxide) to form the thioether linkage. Reaction optimization includes controlling temperature (40–60°C), solvent selection (methanol/water mixtures), and stoichiometric ratios (1:1.2 thiol-to-alkylating agent). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FTIR : Confirm the presence of thioether (C–S, ~650 cm⁻¹), oxadiazole (C=N, ~1600 cm⁻¹), and ester (C=O, ~1730 cm⁻¹) groups.

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for the 4-hydroxyphenyl group) and methyl ester protons (δ 3.7–3.9 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and oxadiazole carbons (δ ~155–165 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05 for C₁₁H₁₀N₂O₃S) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-15, HeLa) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorometric assays for COX-2 or myeloperoxidase (MPO) inhibition, referencing structurally related oxadiazole derivatives .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MESP) maps for reactive site prediction.

- Molecular Docking : Dock the compound into target enzymes (e.g., human DNA topoisomerase or COX-2) using AutoDock Vina. Validate binding affinities with experimental IC₅₀ data .

- MD Simulations : Simulate ligand-protein stability (50 ns trajectories) to assess binding mode persistence .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Methodology :

- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., pH, temperature, cell line passage number).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Target Validation : CRISPR/Cas9 knockout models to confirm specificity for hypothesized pathways (e.g., DNA repair or inflammatory cascades) .

Q. How do metal complexes of this compound enhance its pharmacological profile?

- Methodology :

- Coordination Chemistry : Synthesize Cu²⁺ or Ni²⁺ complexes by reacting the compound with metal salts (e.g., CuCl₂) in ethanol.

- Bioactivity Enhancement : Test complexes for improved DNA cleavage (gel electrophoresis) or cytotoxicity (e.g., Cu²⁺ complexes show 3–5× lower IC₅₀ vs. ligands alone).

- Spectroscopic Characterization : EPR for Cu²⁺ complexes, UV-Vis for d-d transitions, and magnetic susceptibility measurements .

Q. What are the challenges in optimizing its solubility and bioavailability?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-hydroxyphenyl or ester positions.

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles or liposomes; characterize using dynamic light scattering (DLS) and in vitro release studies.

- Pharmacokinetics : Conduct in vivo studies (rodent models) with HPLC-based plasma concentration monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.